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Compound of Interest

Compound Name: Psammaplysene B

Cat. No.: B15550850 Get Quote

An In-depth Examination of a Marine-Derived Inhibitor of FOXO1a Nuclear Export

Psammaplysene B is a bromotyrosine-derived natural product isolated from marine sponges

of the Psammaplysilla genus. As a member of the psammaplysene family, it has garnered

interest within the scientific community for its biological activity, particularly its role in

modulating the subcellular localization of the transcription factor FOXO1a. This technical guide

provides a comprehensive overview of the chemical structure, synthesis, and biological context

of Psammaplysene B, tailored for researchers, scientists, and professionals in drug

development.

Chemical Structure and Physicochemical Properties
Psammaplysene B is a complex dimeric alkaloid characterized by the presence of two

dibromotyrosine-derived units linked by a polyamine chain. Its intricate structure is fundamental

to its biological function.

The systematic IUPAC name for Psammaplysene B is (E)-N-[3-[2,6-dibromo-4-[2-

(dimethylamino)ethyl]phenoxy]propyl]-3-[3,5-dibromo-4-[3-(methylamino)propoxy]phenyl]prop-

2-enamide[1]. The key structural features include two tetrabrominated phenyl rings, ether

linkages, and a central amide bond.

Table 1: Physicochemical Properties of Psammaplysene B
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Property Value Source

Molecular Formula C₂₆H₃₃Br₄N₃O₃ PubChem[1]

Molecular Weight 755.2 g/mol PubChem[1]

XLogP3 6.6 PubChem[1]

Monoisotopic Mass 750.92554 Da PubChem[1]

Note: Detailed experimental spectroscopic data (¹H-NMR, ¹³C-NMR, HR-MS, IR) for

Psammaplysene B are not readily available in publicly accessible literature. The structural

elucidation was primarily reported in the initial discovery paper, and subsequent publications

have focused on its synthesis and biological activity.

Total Synthesis of Psammaplysene B
The limited availability of Psammaplysene B from its natural source has necessitated its total

synthesis to enable further biological investigation. The synthetic routes developed are flexible

and efficient, often utilizing a common starting material to construct the two distinct halves of

the molecule before their final coupling.

A generalized retrosynthetic analysis is depicted below, highlighting the key disconnection at

the central amide bond.
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Caption: Retrosynthetic analysis of Psammaplysene B.

Experimental Protocol: Key Synthetic Steps
The following provides a generalized methodology for the total synthesis of Psammaplysene
B, based on published routes.

Preparation of the Dibrominated Phenolic Intermediate:

Starting from 4-iodophenol, bromination is achieved using a suitable brominating agent

(e.g., N-bromosuccinimide) to yield the dibrominated phenol.

The phenolic hydroxyl group is then alkylated with a protected aminoalkyl halide (e.g., Ns-

protected 3-bromopropylamine) under basic conditions.

Synthesis of the Acid and Amine Fragments:
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The dibrominated phenolic intermediate is further elaborated to introduce the respective

functionalities for the acid and amine portions of Psammaplysene B.

For the acid fragment, a Heck reaction can be employed to introduce a methyl ester, which

is subsequently hydrolyzed to the carboxylic acid.

For the amine fragment, the protected amine is deprotected and, if necessary, methylated.

Amide Coupling and Final Deprotection:

The acid and amine fragments are coupled using a peptide coupling reagent, such as

diethylphosphocyanidate (DEPC), in the presence of a base like triethylamine (TEA) in an

appropriate solvent (e.g., THF).

The final step involves the removal of any protecting groups. For instance, a nosyl (Ns)

protecting group can be removed using thiophenol and cesium carbonate in acetonitrile.

The workflow for the synthesis is illustrated in the diagram below.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.benchchem.com/product/b15550850?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15550850?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Total Synthesis Workflow
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Caption: Workflow for the total synthesis of Psammaplysene B.
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Biological Activity and Mechanism of Action
Psammaplysene B has been identified as an inhibitor of FOXO1a (Forkhead box protein O1)

nuclear export. FOXO1a is a transcription factor that plays a crucial role in regulating gene

expression involved in apoptosis, cell cycle arrest, and metabolism. Its activity is tightly

controlled by its subcellular localization.

In many cancer cells with a constitutively active PI3K/Akt signaling pathway, FOXO1a is

phosphorylated by Akt, leading to its sequestration in the cytoplasm and subsequent

degradation, thereby promoting cell survival and proliferation. By inhibiting the nuclear export of

FOXO1a, Psammaplysene B promotes its accumulation in the nucleus, where it can exert its

tumor-suppressive functions. It is, however, reported to be less potent than its analogue,

Psammaplysene A.

The signaling pathway affected by Psammaplysene B is depicted below.
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Caption: Inhibition of FOXO1a nuclear export by Psammaplysene B.

Experimental Protocol: FOXO1a Nuclear Translocation
Assay
This protocol describes a high-content imaging assay to quantify the nuclear translocation of

FOXO1a.

Cell Culture and Plating:

U2OS (human bone osteosarcoma) cells stably expressing a FOXO1a-GFP fusion protein

are used.

Cells are seeded into 384-well imaging plates at a density of approximately 2,000 cells per

well in 50 µL of culture medium.

The plate is vortexed and centrifuged briefly to ensure even cell distribution and

adherence.

Cells are incubated for 16-18 hours to allow for attachment and recovery.

Compound Treatment:

Psammaplysene B is diluted to the desired concentrations in an appropriate solvent (e.g.,

DMSO).

The compound solutions are added to the cell plates.

Positive controls, such as wortmannin (a PI3K inhibitor) and leptomycin B (a direct

inhibitor of the exportin CRM1), are included. A vehicle control (e.g., DMSO) is also used.

The cells are incubated with the compounds for a defined period (e.g., 1-2 hours).

Cell Staining and Imaging:

The cells are fixed with a solution of 4% paraformaldehyde in PBS.

The cell nuclei are counterstained with a fluorescent DNA dye (e.g., Hoechst 33342).
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The plates are imaged using an automated high-content imaging system, capturing both

the GFP (FOXO1a) and the nuclear stain channels.

Image Analysis:

Image analysis software is used to identify the nuclear and cytoplasmic compartments of

each cell based on the Hoechst stain.

The intensity of the GFP signal is measured in both the nucleus and the cytoplasm.

The ratio of nuclear to cytoplasmic GFP fluorescence is calculated for each cell. An

increase in this ratio indicates nuclear translocation of FOXO1a.

The workflow for this assay is outlined below.
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FOXO1a Nuclear Translocation Assay Workflow
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Caption: Workflow for the FOXO1a nuclear translocation assay.
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Conclusion
Psammaplysene B represents a fascinating and complex marine natural product with

significant potential for further investigation. Its ability to inhibit FOXO1a nuclear export

provides a valuable tool for studying the regulation of this critical transcription factor and offers

a potential scaffold for the development of novel therapeutic agents, particularly in the context

of diseases characterized by aberrant PI3K/Akt signaling, such as cancer. The successful total

synthesis of Psammaplysene B has paved the way for the generation of analogues and

molecular probes to further elucidate its mechanism of action and identify its direct molecular

targets. Future research, including the full disclosure of its detailed spectroscopic

characterization, will be crucial for advancing our understanding and application of this potent

biomolecule.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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